![molecular formula C8H5ClN2O B15233387 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B15233387.png)
6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde is a heterocyclic compound with a molecular formula of C8H5ClN2O It is a derivative of pyridine and pyrrole, featuring a chlorine atom at the 6th position and an aldehyde group at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of a suitable pyridine derivative with a pyrrole derivative under specific conditions. For example, the reaction may involve the use of a chlorinating agent such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the desired position. The aldehyde group can be introduced through formylation reactions using reagents like Vilsmeier-Haack reagent or by oxidation of a corresponding alcohol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: 6-Chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid.
Reduction: 6-Chloro-1H-pyrrolo[3,2-b]pyridine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins involved in cancer and inflammatory diseases.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Research: It serves as a probe molecule for studying biological pathways and mechanisms, particularly those involving pyridine and pyrrole derivatives.
Mecanismo De Acción
The mechanism of action of 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in tumor growth and angiogenesis. The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a different arrangement of the nitrogen atoms in the pyridine ring.
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: Similar structure but with the aldehyde group at a different position.
7-Azaindole: A related compound with a nitrogen atom in the indole ring.
Uniqueness
6-Chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde is unique due to the specific positioning of the chlorine atom and the aldehyde group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and its interactions with biological targets, making it a valuable scaffold for drug discovery and materials science.
Propiedades
Fórmula molecular |
C8H5ClN2O |
|---|---|
Peso molecular |
180.59 g/mol |
Nombre IUPAC |
6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C8H5ClN2O/c9-5-3-7-6(1-2-10-7)11-8(5)4-12/h1-4,10H |
Clave InChI |
IAQRDYJQYKEMPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=CC(=C(N=C21)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B15233306.png)
![Tert-butyl 5,5-difluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15233315.png)
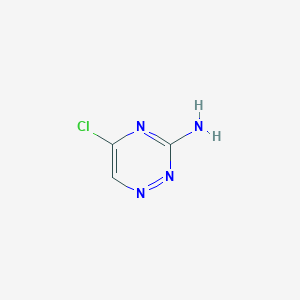
![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine](/img/structure/B15233326.png)
![3-[(3S)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15233334.png)
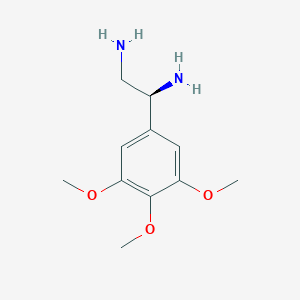
![5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15233346.png)
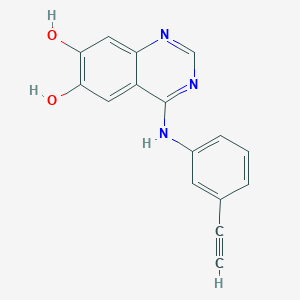
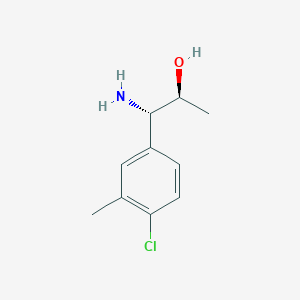
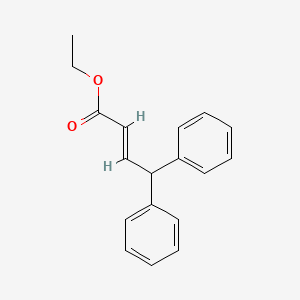

![Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid](/img/structure/B15233399.png)

![(S)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B15233405.png)
